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Abstract
BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm

shift in targeting the PI3K/AKT signaling pathway.[1] Unlike traditional kinase inhibitors, BBO-
10203 does not block the catalytic activity of PI3Kα but instead disrupts its interaction with RAS

proteins, a critical upstream activation event in many cancers.[1][2] This unique mechanism of

action leads to potent and selective inhibition of RAS-driven PI3Kα signaling, resulting in anti-

tumor activity without the hyperglycemia often associated with catalytic PI3Kα inhibitors.[2][3]

This guide provides a comprehensive overview of the key assays used to characterize the

target engagement and downstream pharmacological effects of BBO-10203, complete with

detailed experimental protocols and quantitative data summaries.

Mechanism of Action
BBO-10203 is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the

RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][3] This covalent

modification sterically hinders the binding of RAS isoforms (K-RAS, H-RAS, and N-RAS) to

PI3Kα, thereby preventing RAS-mediated activation of the kinase.[1][2] Consequently, the

downstream signaling cascade, including the phosphorylation of AKT, is inhibited.[3] A key

advantage of this mechanism is the preservation of insulin-mediated PI3Kα activation, which is

RAS-independent, thus avoiding the metabolic side effects like hyperglycemia seen with

catalytic inhibitors of PI3Kα.[2][3]
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Figure 1: BBO-10203 Mechanism of Action.

Quantitative Data Summary
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The following tables summarize the key quantitative data for BBO-10203 from various in vitro

and in vivo studies.

Assay Cell Line Metric Value Reference

pAKT Inhibition

HER2-amplified

& PI3Kα mutant

cells

IC50 5 nM [4]

pAKT Inhibition BT-474 EC50

3.2 nM (mean

across 18 breast

cancer cell lines)

Target

Engagement
BT-474 IC50 1.4 nM

Target

Engagement
BT-474 Full Engagement 10 nM

RAS:PI3Kα

Interaction
HEK293T IC50 6 nM [2]

PI3Kα

(C242S):KRAS

Interaction

- IC50 2000 nM [2]

Table 1: In Vitro Activity of BBO-10203

Xenograft Model Metric Value Reference

KYSE-410 & BT-474
Tumor Growth

Inhibition
80-88% [3]

KYSE-410

(HER2amp/KRAS

G12C)

pAKT Inhibition (30

mg/kg)

80% (sustained for

24h)
[4]

Table 2: In Vivo Efficacy of BBO-10203
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Experimental Protocols
PI3Kα Kinase Activity Assay
This assay determines the effect of BBO-10203 on the catalytic activity of PI3Kα. As BBO-
10203 is not a direct kinase inhibitor, it is expected to have no significant effect in this assay.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is

then converted to ATP and detected via a luciferase-based reaction, generating a luminescent

signal proportional to kinase activity.

Materials:

Recombinant PI3Kα (p110α/p85α)

ADP-Glo™ Kinase Assay Kit (Promega)

PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate

ATP

BBO-10203

Assay Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

384-well white assay plates

Protocol:

Prepare the PI3Kα reaction buffer/lipid substrate mixture.

Dilute the PI3Kα enzyme in the reaction buffer/lipid substrate mixture.

In a 384-well plate, add 0.5 µL of BBO-10203 or vehicle (DMSO) at various concentrations.

Add 4 µL of the diluted enzyme/lipid mixture to each well.

Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.
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Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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